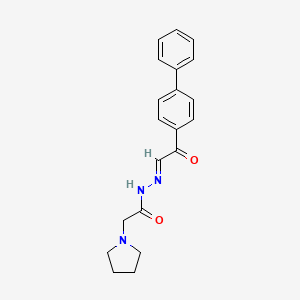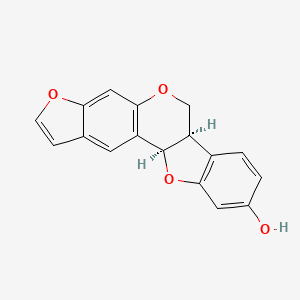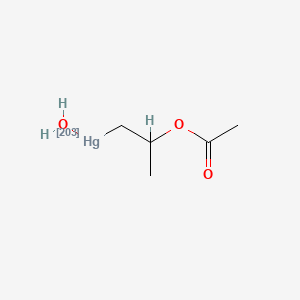
Merisoprol acetate Hg 203
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Merisoprol acetate Hg 203 is a chemical compound with the molecular formula C5H10HgO3 It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Merisoprol acetate Hg 203 involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable organic compound with mercuric acetate. The reaction typically occurs in an organic solvent, such as acetic acid, under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Merisoprol acetate Hg 203 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert this compound into other mercury compounds with lower oxidation states.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury or other mercury compounds.
Applications De Recherche Scientifique
Merisoprol acetate Hg 203 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving mercury’s effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Merisoprol acetate Hg 203 involves its interaction with molecular targets, primarily through the mercury atom. The compound can bind to thiol groups in proteins and enzymes, affecting their function and activity. This interaction can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mercaptomerin: Another mercury-containing compound with similar properties and applications.
Mercuric acetate: A precursor used in the synthesis of Merisoprol acetate Hg 203 and other mercury compounds.
Uniqueness
This compound is unique due to its specific molecular structure and the presence of the acetate group, which influences its reactivity and interactions. Compared to similar compounds, it offers distinct advantages in certain applications, such as enhanced stability and specific binding properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals. Understanding its preparation methods, chemical reactions, and applications can help unlock new possibilities for its use in advancing scientific knowledge and technological innovation.
Propriétés
Numéro CAS |
24359-50-0 |
|---|---|
Formule moléculaire |
C5H11HgO3 |
Poids moléculaire |
322.11 g/mol |
Nom IUPAC |
2-acetyloxypropyl(203Hg)mercury-203;hydrate |
InChI |
InChI=1S/C5H9O2.Hg.H2O/c1-4(2)7-5(3)6;;/h4H,1H2,2-3H3;;1H2/i;1+2; |
Clé InChI |
XEYXXNNANYYHGB-QCSIMTJTSA-N |
SMILES isomérique |
CC(C[203Hg])OC(=O)C.O |
SMILES canonique |
CC(C[Hg])OC(=O)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


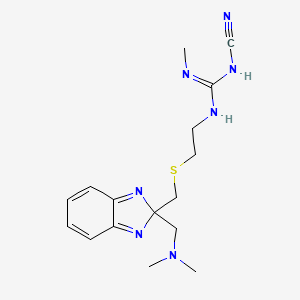
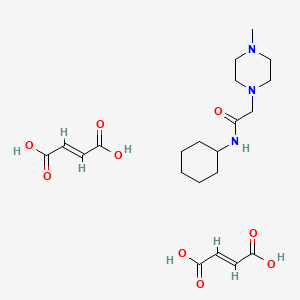
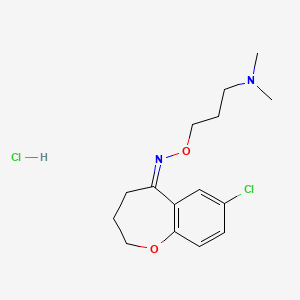
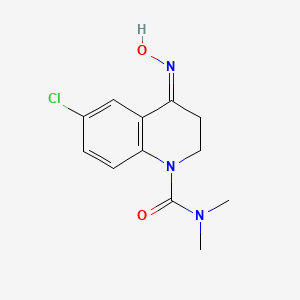
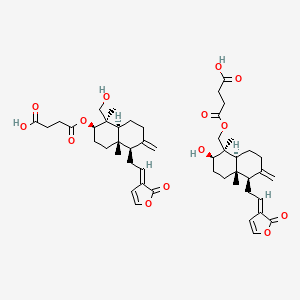
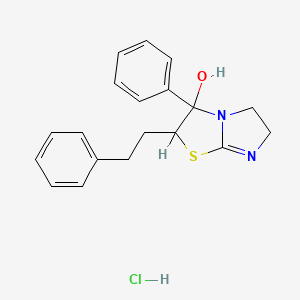
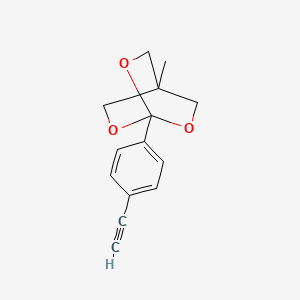
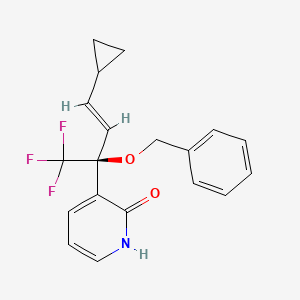

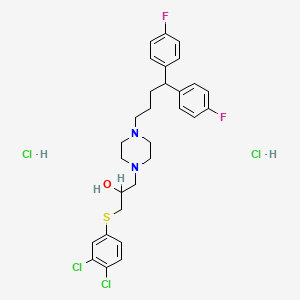
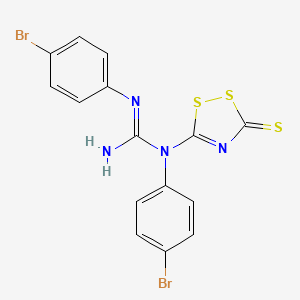
![Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12765754.png)
